molecular formula C10H18O B567113 Linalool-d3 CAS No. 1216673-02-7

Linalool-d3

Cat. No.: B567113
CAS No.: 1216673-02-7
M. Wt: 157.271
InChI Key: CDOSHBSSFJOMGT-WSWICNJZSA-N
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Description

Linalool-d3 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Linalool-d3 typically involves the deuteration of linalool. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms into the linalool molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The use of deuterated solvents and catalysts is optimized to ensure efficient production and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Linalool-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into linalool oxide or other oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include linalool oxide, hydrogenated linalool derivatives, and various substituted linalool compounds

Scientific Research Applications

Linalool-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterated nature, which provides clearer signals and better resolution.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential use in aromatherapy and as a bioactive compound in pharmaceutical formulations.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and potential as a natural additive.

Mechanism of Action

The mechanism of action of Linalool-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to its observed antimicrobial and anti-inflammatory effects. The deuterated nature of the compound may also influence its metabolic stability and bioavailability, enhancing its potential therapeutic applications.

Comparison with Similar Compounds

Linalool-d3 can be compared with other similar compounds such as:

    Linalool: The non-deuterated form, which has similar properties but different NMR characteristics.

    Geraniol: Another terpene alcohol with similar applications but distinct chemical structure and properties.

    Citronellol: A related compound with similar uses in the fragrance industry but different biological activities.

The uniqueness of this compound lies in its deuterated nature, which provides advantages in scientific research, particularly in NMR spectroscopy and studies involving metabolic pathways.

Properties

IUPAC Name

1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-WSWICNJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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